2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Overview
Description
2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl}acetamide is a synthetic organic compound known for its application in various scientific research fields. This compound features a complex molecular structure that includes a biphenyl core, a sulfonyl group, and a tetrahydroquinoline moiety. Its unique arrangement of functional groups gives it distinctive chemical properties, making it valuable for various experimental purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl}acetamide typically involves multi-step organic reactions. Here is an example of a synthetic route:
Formation of Biphenyl Derivative: : The initial step involves the preparation of the 1,1'-biphenyl-4-yl intermediate through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Sulfonylation: : Next, the biphenyl intermediate is subjected to sulfonylation using propane-1-sulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group.
Quinoline Derivative Preparation: : The synthesis of the tetrahydroquinoline moiety can be achieved via a Pictet-Spengler reaction, involving an aldehyde and an amine in an acidic medium.
Final Coupling: : The final step involves coupling the biphenyl sulfonyl derivative with the tetrahydroquinoline derivative under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes with optimizations for large-scale synthesis, such as continuous flow chemistry or the use of automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl}acetamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, resulting in the formation of quinoline derivatives.
Reduction: : Reduction reactions can occur at the biphenyl or sulfonyl groups, leading to various reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place, especially on the biphenyl ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst (Pd/C).
Substitution: : Reagents like bromine (Br2) or alkyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidized quinoline derivatives.
Reduced biphenyl or sulfonyl compounds.
Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl}acetamide has diverse applications in scientific research, including:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules, valuable in organic synthesis studies.
Biology: : Investigated for its biological activities, potentially serving as a lead compound in drug discovery research.
Medicine: : Studied for its pharmacological properties, possibly acting as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the development of new materials or as a specialty chemical in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl}acetamide can involve:
Enzyme Inhibition: : Potentially inhibiting specific enzymes by binding to their active sites.
Receptor Modulation: : Acting on receptors to modulate their activity, possibly influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide: : A similar compound with a slight variation in the tetrahydroquinoline moiety, differing in the position of the substituents.
2-{[1,1'-biphenyl]-4-yl}-N-[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl}acetamide: : A compound with a methane-sulfonyl group instead of propane-sulfonyl, affecting its reactivity and properties.
List of Similar Compounds
2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide
2-{[1,1'-biphenyl]-4-yl}-N-[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl}acetamide
2-{[1,1'-biphenyl]-4-yl}-N-
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-2-17-32(30,31)28-16-6-9-23-19-24(14-15-25(23)28)27-26(29)18-20-10-12-22(13-11-20)21-7-4-3-5-8-21/h3-5,7-8,10-15,19H,2,6,9,16-18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKSZCTVZBDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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